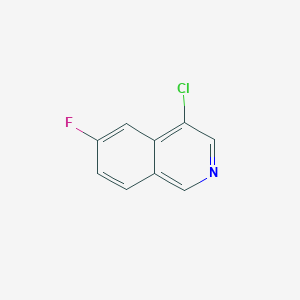

4-Chloro-6-fluoroisoquinoline

Description

Significance of Halogenated Isoquinoline (B145761) Scaffolds in Organic Synthesis

Halogenated isoquinoline scaffolds are of paramount importance in organic synthesis due to their versatility as chemical building blocks. The presence of halogen atoms (F, Cl, Br, I) on the isoquinoline ring system creates reactive sites that can be readily modified through various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.org This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The incorporation of halogens significantly influences the electronic nature of the isoquinoline ring, which can enhance the molecule's reactivity and selectivity in subsequent synthetic steps. For instance, the electron-withdrawing effects of chlorine and fluorine can make the heterocyclic ring susceptible to nucleophilic substitution reactions. smolecule.com This reactivity is crucial in medicinal chemistry, where halogenated isoquinolines serve as key intermediates for the synthesis of bioactive molecules, including potential antitumor, antibacterial, and antifungal agents. smolecule.comsmolecule.com Furthermore, these scaffolds are utilized in material science for creating novel organic materials like organic light-emitting diodes (OLEDs). smolecule.com

Historical Context of Isoquinoline Research and Halogenation Methodologies

The study of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated isoquinoline from coal tar through the fractional crystallization of its acid sulfate (B86663). wikipedia.org A more efficient isolation method was later developed in 1914 by Weissgerber, who exploited the difference in basicity between isoquinoline and its isomer, quinoline. wikipedia.org The isoquinoline framework's presence in a vast array of naturally occurring alkaloids, such as papaverine (B1678415) and morphine, spurred extensive research into methods for its synthesis. Classic synthetic routes like the Pomeranz-Fritsch and Bischler-Napieralski reactions became foundational for preparing substituted isoquinoline derivatives. wikipedia.orgnih.gov

The halogenation of isoquinolines has evolved significantly over time. Early methods for electrophilic halogenation often resulted in mixtures of isomers that were difficult to separate. orgsyn.org This lack of regioselectivity posed a significant challenge. Modern synthetic chemistry has addressed this by developing more sophisticated and site-selective halogenation techniques. acs.org For example, direct halogenation at the C4 position, which is electronically disfavored, has been achieved through strategies involving a dearomatization/rearomatization sequence. acs.org These advanced methodologies allow for the precise installation of halogens onto the isoquinoline core, enabling the synthesis of specific isomers like 4-chloro-6-fluoroisoquinoline.

Strategic Importance of Specific Halogen Substitution Patterns (e.g., 4-Chloro-6-fluoro) in Chemical Space

The strategic placement of different halogens on a molecular scaffold, such as the 4-chloro-6-fluoro pattern on isoquinoline, is a critical design element in modern chemistry. This specific substitution is not arbitrary; it is intended to fine-tune the molecule's physicochemical and biological properties. The combination of chlorine at the C4 position and fluorine at the C6 position creates a unique electronic and steric profile.

The fluorine atom at the C6 position can enhance metabolic stability and binding affinity to biological targets without adding significant steric bulk. In contrast, the chlorine atom at the C4 position serves as a versatile reactive handle for further chemical modifications through cross-coupling reactions. acs.org Research has shown that the type and position of halogen substituents on an isoquinoline scaffold can dramatically influence biological selectivity. For example, the introduction of a fluorine atom has been shown to completely switch the inhibitory selectivity of a compound between two different enzymes. nih.gov This highlights the power of specific halogenation patterns to navigate chemical space and develop molecules with highly specialized functions, distinguishing them from unsubstituted or other halogenated derivatives.

Scope and Objectives of Research on this compound as a Model Compound

Research involving this compound primarily utilizes it as a model compound or a key building block for the synthesis of more elaborate molecules with potential applications in medicine and materials science. smolecule.comsmolecule.com The objective is often to leverage its distinct substitution pattern to create novel compounds with targeted biological activities.

For example, it serves as a precursor in the development of therapeutic agents. smolecule.com The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, and the specific 4-chloro-6-fluoro decoration provides a unique starting point for creating new drug candidates. nih.gov Researchers can selectively react at the chlorine position to build out molecular complexity while retaining the fluorine atom to modulate properties like cell permeability and metabolic resistance. The compound is also investigated in the context of developing new synthetic methodologies, where its reactivity can be used to test the scope and efficiency of new chemical transformations. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClFN |

|---|---|

Molecular Weight |

181.59 g/mol |

IUPAC Name |

4-chloro-6-fluoroisoquinoline |

InChI |

InChI=1S/C9H5ClFN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H |

InChI Key |

UORWTZYYTNAMNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 6 Fluoroisoquinoline and Its Precursors

Strategies for Regioselective Halogenation of Isoquinoline (B145761) Systems

The introduction of halogen substituents onto a pre-formed isoquinoline ring requires precise control to achieve the desired 4-chloro-6-fluoro substitution pattern. Both direct and indirect methods are employed to overcome the inherent reactivity patterns of the isoquinoline nucleus.

Direct Halogenation Approaches (e.g., Chlorination, Fluorination)

Direct halogenation of the isoquinoline core is often challenged by issues of regioselectivity. The electron distribution in the isoquinoline ring typically directs electrophilic substitution to positions C5 and C8. Therefore, achieving direct substitution at C4 and C6 often requires specific reagents or activation of the substrate.

Direct chlorination at the C1 and C3 positions can be accomplished with high efficiency using reagents like phosphorus pentachloride (PCl₅) in refluxing chlorobenzene. However, selective chlorination at the C4 position is more complex. One approach involves the activation of the isoquinoline ring. For instance, isoquinoline N-oxides can be regioselectively chlorinated at the C2 position using a triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) system. researchgate.net While not directly targeting C4, this illustrates how modification of the nitrogen atom alters the ring's reactivity. Another strategy involves a Boc₂O-mediated dearomatization of the isoquinoline, which can facilitate subsequent C4 halogenation. researchgate.net

Direct fluorination presents even greater challenges due to the high reactivity of fluorinating agents. Selective fluorination at the C4 position has been achieved by treating a lithiated isoquinoline intermediate with N-fluorobenzenesulfonimide. harvard.edu This method, however, relies on the pre-formation of an organometallic species at the desired position.

A summary of reagents for direct halogenation is presented below.

| Halogenation Type | Reagent System | Target Position(s) | Reference |

| Chlorination | PCl₅ / Chlorobenzene | 1, 3 | |

| Chlorination | PPh₃ / Cl₃CCN | 2 (on N-Oxide) | researchgate.net |

| Chlorination | Trichloroisocyanuric acid (TCCA) | 5 (on 8-amidoquinolines) | nih.gov |

| Fluorination | N-Fluorobenzenesulfonimide | 4 (on lithiated species) | harvard.edu |

Indirect Halogenation via Precursor Functionalization and Subsequent Halogen Introduction

Given the difficulties of direct regioselective halogenation, indirect methods starting with a functionalized isoquinoline precursor are often more practical. These strategies involve placing a functional group at the desired position, which is then converted to a halogen.

A prominent example is the synthesis of 1-chloro-4-fluoroisoquinoline (B1591577) from 1-hydroxyisoquinoline. google.comgoogle.com The process begins with the fluorination of 1-hydroxyisoquinoline, which can lead to 4-fluoro-1-hydroxyisoquinoline. google.comgoogle.com The hydroxyl group at the C1 position can then be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). google.comgoogle.com This precursor, 1-chloro-4-fluoroisoquinoline, can subsequently be de-chlorinated at the C1 position to yield 4-fluoroisoquinoline (B1268607). google.comgoogle.com

Another powerful indirect method is the Sandmeyer reaction, which involves the diazotization of an amino group. An appropriately positioned aminoisoquinoline can be converted into a diazonium salt, which is then displaced by a halide ion (e.g., from CuCl or CuBr) to introduce a chlorine or bromine atom. This has been used to prepare various haloisoquinolines. harvard.edu Similarly, treating 1-tert-butylaminoisoquinoline derivatives with reagents for dealkylative diazotization in the presence of halide ions can yield 1-haloisoquinolines. harvard.edu

De Novo Synthesis of the Isoquinoline Core with Pre-installed Halogen Substituents

Constructing the isoquinoline ring from acyclic precursors that already contain the required halogen atoms is a highly effective strategy for ensuring the correct substitution pattern in the final product. This approach bypasses the regioselectivity issues of halogenating the assembled heterocycle.

Classical Cyclization Reactions and their Modern Adaptations (e.g., Bischler-Napieralski, Pomeranz-Fritsch, Pictet-Spengler)

Classical name reactions remain fundamental to isoquinoline synthesis and are readily adapted for preparing halogenated derivatives by using halogenated starting materials.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. wikipedia.orgorganic-chemistry.orgnrochemistry.com To synthesize a 6-fluoroisoquinoline (B87247) derivative, one would start with a β-(4-fluoro-phenyl)ethylamine derivative. The reaction is most effective when the aromatic ring is electron-rich, a condition met by the presence of a fluorine atom. organic-chemistry.orgnrochemistry.com The resulting 3,4-dihydroisoquinoline (B110456) can be oxidized to the aromatic isoquinoline. wikipedia.org

The Pomeranz-Fritsch reaction constructs the isoquinoline ring from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgquimicaorganica.org To obtain a 6-fluoroisoquinoline, a 4-fluorobenzaldehyde (B137897) would be a key starting material. ehu.es The reaction proceeds via the formation of a Schiff base, followed by acid-catalyzed cyclization. wikipedia.org This method is particularly noted for its utility in preparing isoquinolines with substituents at the C5, C6, C7, and C8 positions. google.com

The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgjk-sci.com Similar to the Bischler-Napieralski reaction, starting with a β-(4-fluoro-phenyl)ethylamine allows for the synthesis of a 6-fluoro-1,2,3,4-tetrahydroisoquinoline, which can then be aromatized. The reaction conditions are often milder if the aromatic ring is activated, for instance by a fluorine substituent. wikipedia.org

| Classical Reaction | Key Halogenated Precursor Example | Target Intermediate | Reference |

| Bischler-Napieralski | N-[2-(4-fluorophenyl)ethyl]acetamide | 6-Fluoro-1-methyl-3,4-dihydroisoquinoline | wikipedia.orgnrochemistry.com |

| Pomeranz-Fritsch | 4-Fluorobenzaldehyde | 6-Fluoroisoquinoline | wikipedia.orgehu.es |

| Pictet-Spengler | 2-(4-Fluorophenyl)ethylamine | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | wikipedia.orgjk-sci.com |

Transition Metal-Catalyzed Annulation and Cyclization Protocols for Halogenated Systems

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings. These methods offer high efficiency and functional group tolerance, making them ideal for constructing complex molecules like 4-chloro-6-fluoroisoquinoline.

Palladium and rhodium are among the most common catalysts for these transformations. mdpi.comresearchgate.net A general approach involves the C-H activation and annulation of a substituted benzene (B151609) with an alkyne. For instance, N-methoxybenzamides can undergo rhodium(III)-catalyzed [4+2] annulation with alkynes to form isoquinolinones, which can be further converted to isoquinolines. mdpi.com Starting with a 4-fluoro-N-methoxybenzamide would install the fluorine at the correct position.

Palladium-catalyzed reactions, such as the Larock isoquinoline synthesis, can build the ring from a halogenated arene, an o-alkynylbenzaldehyde, and an amine source. acs.org A versatile synthesis of 4-fluoroisoquinoline derivatives starts from 2-bromobenzaldehydes, which undergo a Sonogashira coupling with an alkyne, followed by cyclization with an amine. rsc.org The use of halogenated precursors in these catalytic cycles is a robust strategy for producing polysubstituted isoquinolines. rsc.org

Multi-Component and One-Pot Synthetic Sequences for Enhanced Efficiency

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. thieme-connect.com These one-pot sequences reduce waste and simplify purification, making them attractive for complex syntheses.

The synthesis of substituted isoquinolines has been achieved via palladium-catalyzed, microwave-assisted three-component reactions of o-bromoarylaldehydes, terminal alkynes, and aqueous ammonia. thieme-connect.com To create a precursor for this compound, one could envision using a 2-bromo-5-fluorobenzaldehyde (B45324) as the starting aryl component.

Copper-catalyzed MCRs have also been developed. A one-pot method using a copper(I) iodide catalyst, a 2-bromobenzaldehyde, a terminal alkyne, and an amine source under microwave irradiation provides a convenient route to 3-substituted isoquinolines. sioc-journal.cn The modularity of these reactions allows for the straightforward incorporation of halogenated building blocks to generate the desired product structure with high efficiency.

Convergent and Divergent Synthetic Pathways to this compound from Distinct Building Blocks

The synthesis of polysubstituted isoquinolines such as this compound can be approached through strategies that emphasize either the rapid assembly from multiple fragments (convergent synthesis) or the generation of diverse analogs from a common intermediate (divergent synthesis). These advanced methodologies offer flexibility and efficiency in accessing complex heterocyclic structures.

Convergent Synthesis:

Convergent strategies construct the isoquinoline core by bringing together two or more complex fragments in a single or few steps. This approach is highly efficient for creating structural diversity by varying the individual building blocks. A versatile method for the rapid construction of highly substituted isoquinolines involves the assembly of components in a single operation. harvard.edu For instance, a plausible convergent pathway to a precursor of this compound could involve the reaction of a metalated, fluorine-substituted o-tolualdehyde imine with a nitrile, followed by cyclization and subsequent chlorination.

This strategy allows for the systematic variation of substituents on the isoquinoline ring by choosing appropriately substituted starting materials. The key step is the formation of the core heterocyclic structure from distinct, pre-functionalized fragments. Another powerful convergent method is the palladium-catalyzed Larock isoquinoline synthesis, which can be adapted for asymmetric synthesis to produce axially chiral isoquinolines. acs.org

Interactive Table 1: Illustrative Convergent Synthesis Pathway

| Step | Building Block 1 | Building Block 2 | Key Reagents | Intermediate/Product |

| 1 | 4-Fluoro-o-tolualdehyde | tert-Butylamine | - | 4-Fluoro-o-tolualdehyde tert-butylimine |

| 2 | Imine from Step 1 | Acetonitrile | n-Butyllithium, THF | Dihydroisoquinoline intermediate |

| 3 | Intermediate from Step 2 | Oxidizing Agent | Air or other | 6-Fluoroisoquinoline |

| 4 | 6-Fluoroisoquinoline | Chlorinating Agent | Boc₂O, NCS, TFA | This compound |

Divergent Synthesis:

Divergent synthesis begins with a common core structure which is then elaborated through various reactions to yield a library of related compounds. This is particularly useful when exploring structure-activity relationships. For the synthesis of this compound, a practical divergent approach would start with a readily accessible, pre-formed isoquinoline, such as 6-fluoroisoquinoline.

From this common intermediate, a range of functionalizations can be performed. A recently developed, site-selective method allows for the direct halogenation of the C4 position of the isoquinoline ring. acs.org This process involves a one-pot sequence of Boc₂O-mediated dearomatization, followed by electrophilic chlorination with a reagent like N-chlorosuccinimide (NCS), and subsequent acid-promoted rearomatization to yield the desired this compound. acs.org This strategy can be extended to introduce other halogens (bromine, iodine) at the C4 position, demonstrating a divergent approach from a single precursor. acs.org

Green Chemistry Approaches and Sustainable Synthesis Considerations in Halogenated Heterocycle Production

The production of halogenated heterocycles, critical intermediates in pharmaceuticals and materials science, is increasingly scrutinized through the lens of green and sustainable chemistry. Traditional halogenation methods often rely on hazardous reagents like elemental halogens (e.g., Cl₂) or phosphorus halides (e.g., PCl₅), which pose significant safety and environmental risks. researchgate.net Modern approaches focus on developing safer, more efficient, and environmentally benign protocols.

Key trends in green halogenation include the use of inexpensive and low-toxicity chlorine sources like sodium chloride (NaCl) or other alkali metal halides. researchgate.netnih.gov These stable salts are used in conjunction with environmentally friendly oxidants to generate the active electrophilic halogen species in situ.

Key Green Chemistry Strategies:

Alternative Halogen Sources: Replacing toxic and difficult-to-handle reagents with stable, readily available salts such as NaCl, NaBr, or ammonium (B1175870) halides. researchgate.netresearchgate.net The combination of Oxone and NaCl has proven effective for oxidative chlorination reactions. researchgate.net

Benign Oxidants: Utilizing oxidants like hydrogen peroxide or Oxone (potassium peroxymonosulfate) to generate the "X⁺" species, avoiding harsher traditional oxidizers. researchgate.netcdnsciencepub.com These reagents typically produce water or simple salts as byproducts.

Greener Solvents: Substituting hazardous halogenated solvents with more sustainable alternatives like ethanol (B145695) or, in some cases, water. nih.gov Some modern protocols utilize reagents that can also act as the solvent, such as dimethyl carbonate (DMC), which is a non-toxic and biodegradable molecule. d-nb.info

Catalysis: Employing catalytic systems, including metal-based or organocatalysts, to improve reaction efficiency and reduce waste. mdpi.comacs.org Nanocatalyst-based protocols are also emerging as a way to improve catalyst recovery and yield. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

These green methodologies are not only ecologically preferable but often result in high product yields under mild reaction conditions. nih.gov For example, the use of copper(II) sulfate (B86663) with sodium halides in ethanol provides an efficient and environmentally friendly method for the synthesis of various halogenated heterocycles. nih.gov

Interactive Table 2: Comparison of Traditional vs. Green Halogenation Methods

| Feature | Traditional Halogenation | Green Chemistry Approach |

| Halogen Source | Elemental Chlorine (Cl₂), PCl₅, SOCl₂ | Sodium Chloride (NaCl), Ammonium Halides (NH₄X) |

| Oxidant | Often not required or uses harsh conditions | Hydrogen Peroxide (H₂O₂), Oxone |

| Solvent | Halogenated solvents (e.g., CCl₄, CHCl₃) | Ethanol, Water, Dimethyl Carbonate (DMC) |

| Byproducts | Corrosive acids, phosphorus waste | Water, benign salts |

| Safety | High toxicity, corrosive, difficult to handle | Low toxicity, stable and safe reagents |

| Conditions | Often harsh (high temperature/pressure) | Typically mild (room or moderate temperature) |

Reactivity and Mechanistic Investigations of 4 Chloro 6 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 4-Chloro-6-fluoroisoquinoline. This process involves the replacement of one of the halogen atoms by a nucleophile and is facilitated by the electron-deficient nature of the isoquinoline (B145761) ring system. libretexts.org The presence of both chlorine and fluorine atoms on the ring allows for potential regioselective substitutions.

Mechanistic Pathways and Intermediate Characterization

The SNAr reaction of halogenated isoquinolines proceeds through an addition-elimination mechanism. This pathway involves the initial attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. libretexts.org The presence of electron-withdrawing groups, such as the nitrogen atom within the isoquinoline ring and the halogen substituents themselves, helps to stabilize the negative charge of this intermediate. libretexts.org Subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the substituted product.

The rate of SNAr reactions is influenced by the nature of the leaving group. In many cases, fluoride (B91410) is a better leaving group than chloride in SNAr reactions, which is contrary to the trend in SN1 and SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. libretexts.org

Regioselectivity and Stereoelectronic Effects in SNAr Reactions

The regioselectivity of SNAr reactions on dihalogenated heterocycles like this compound is a critical aspect of their synthetic utility. The position of nucleophilic attack is governed by the electronic properties of the ring and the substituents. In many polyhalogenated heterocyclic systems, the regioselectivity of nucleophilic attack can be predicted by considering the relative electron deficiency of the carbon atoms bearing the halogen atoms. baranlab.org For instance, in 2,4-dichloroquinazolines, nucleophilic substitution consistently occurs at the 4-position. nih.gov This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at this position.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict reactive sites by analyzing the electron density and frontier molecular orbitals (LUMO and LUMO map) of the substrate. wuxiapptec.com These calculations can help in understanding the energy barriers for the formation of different transition states and predicting the most likely site of substitution. wuxiapptec.comwuxiapptec.com

Scope of Nucleophiles and Optimization of Reaction Conditions

A wide range of nucleophiles can be employed in the SNAr reactions of halogenated isoquinolines. These include amines, alkoxides, and thiophenolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. researchgate.net The reaction conditions, such as the choice of solvent, base, and temperature, are crucial for optimizing the yield and selectivity of the desired product. researchgate.net

For example, the reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with various amines, thiophenol, and malononitrile (B47326) has been shown to proceed under mild conditions. researchgate.net The use of bases like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) has been effective in promoting C-N bond formation via SNAr between chloroarenes and indoles. researchgate.net

Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for the functionalization of this compound. nih.gov These reactions allow for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, providing access to a diverse array of derivatives. fishersci.co.ukuwindsor.ca

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an aryl halide and is one of the most widely used C-C bond-forming reactions. rsc.orgmdpi.com The reaction is catalyzed by a palladium(0) complex and requires a base. fishersci.co.uk Aryl chlorides can be suitable substrates, particularly when electron-rich and sterically demanding phosphine (B1218219) ligands are used to facilitate the oxidative addition step. uwindsor.ca

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction can be carried out under mild conditions. wikipedia.org Copper-free modifications have also been developed to avoid the formation of alkyne dimerization byproducts. thalesnano.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. libretexts.orgresearchgate.net The reaction typically requires a palladium precursor, a suitable ligand, and a base. uwindsor.ca The choice of ligand is critical and is often determined by the class of the amine nucleophile. wuxiapptec.com A variety of solvents can be used, with toluene (B28343) being a common choice. uwindsor.ca

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. uwindsor.calibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Key Reagents | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Organoboron reagent, Base | Pd(0) complex, Ligand |

| Sonogashira Coupling | C-C | Terminal alkyne, Base | Pd(0) complex, Cu(I) co-catalyst (optional) |

Other Metal-Catalyzed Coupling Strategies and their Selectivity

While palladium is the most common catalyst for cross-coupling reactions, other metals can also be employed. The selectivity of these reactions, particularly in molecules with multiple halogen atoms like this compound, can be controlled by the choice of catalyst and reaction conditions.

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl. wuxiapptec.com This inherent difference in reactivity can be exploited to achieve selective coupling at one position over another. However, the choice of ligand can sometimes reverse this selectivity. nih.gov For instance, in some systems, selective activation of a C-Cl bond in the presence of a C-Br bond has been observed. uwindsor.ca

Electrophilic and Radical Transformations of the Isoquinoline Core

The reactivity of the this compound core is heavily influenced by the directing effects of the heterocyclic nitrogen and the two halogen substituents. The nitrogen atom deactivates the ring system towards electrophilic attack, particularly the pyridinic ring. Consequently, electrophilic substitutions predominantly occur on the carbocyclic (benzene) ring.

In isoquinoline itself, electrophilic aromatic substitution, such as nitration and sulfonation, occurs primarily at the C5 and C8 positions. shahucollegelatur.org.in For this compound, the presence of the fluorine at C6 and chlorine at C4 further deactivates the ring. However, based on analogous systems like 6-chloroquinoline, which undergoes electrophilic fluorination at the C5 position, it is expected that electrophilic attack on this compound would also favor positions C5 and C8.

Another key site for electrophilic interaction is the isoquinoline nitrogen atom itself. Oxidation with electrophilic oxygen-atom transfer agents, such as dimethyldioxirane (B1199080) (DMDO), readily forms the corresponding N-oxide. researchgate.net This transformation modifies the electronic properties of the entire ring system, potentially altering the regioselectivity of subsequent reactions.

Radical transformations on the isoquinoline core are less common than electrophilic or nucleophilic reactions. The initiation of a radical reaction typically requires energy, often in the form of UV light or a chemical initiator, to generate a radical species. savemyexams.comlibretexts.org In a general sense, a radical substitution reaction would proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.org For this compound, a radical attack would likely be less selective than ionic reactions, potentially leading to a mixture of products. However, specific methodologies, such as targeted C-H functionalization, could offer pathways to radical-mediated modifications, though specific examples for this substrate are not prevalent in the literature.

Reduction and Oxidation Transformations for Selective Functional Group Interconversions

Selective reduction and oxidation reactions provide powerful tools for modifying the this compound scaffold. These transformations can target the halogen substituents or the heterocyclic core itself, enabling a range of functional group interconversions.

Reduction Reactions:

The substituents and the ring system can be selectively reduced under different conditions. The C4-chloro group can be removed via catalytic hydrogenation, a process known as hydrodehalogenation. This reaction, often performed with a palladium catalyst (e.g., Pd/C) and a hydrogen source, would convert this compound into 6-fluoroisoquinoline (B87247). This is analogous to the synthesis of 4-fluoroisoquinoline (B1268607), which can be produced by the reduction of a chlorinated isoquinoline precursor. biosynth.com

The isoquinoline ring system itself can also be reduced. Catalytic hydrogenation (e.g., H₂, Pt) in an acidic medium like acetic acid tends to selectively reduce the pyridine (B92270) ring, yielding a 1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in Conversely, reduction in concentrated hydrochloric acid can selectively reduce the benzene (B151609) moiety. shahucollegelatur.org.in This differential reactivity allows for controlled saturation of either ring.

Oxidation Reactions:

Oxidation reactions can target either a substituent or the core structure. As mentioned previously, the nitrogen atom can be oxidized to an N-oxide using reagents like m-CPBA or DMDO. researchgate.net This N-oxide is a versatile intermediate; for instance, it can facilitate nucleophilic substitution at the C1 position.

More aggressive oxidation can lead to the degradation of the ring system. Treatment of isoquinoline with strong oxidizing agents like potassium permanganate (B83412) under alkaline conditions results in the cleavage of both rings, producing a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.in This highlights the limits of the scaffold's stability to harsh oxidative conditions. If a substituent were present, such as an aldehyde group, it could be selectively oxidized to a carboxylic acid using milder conditions, a transformation documented for related chloro-phenyl-isoquinolines. google.com

Table 1: Summary of Potential Reduction/Oxidation Reactions

| Transformation | Reagent(s) & Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Dechlorination at C4 | H₂, Pd/C | 6-Fluoroisoquinoline | biosynth.com |

| Pyridine Ring Reduction | H₂, Pt, Acetic Acid | 4-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline | shahucollegelatur.org.in |

| Benzene Ring Reduction | H₂, Pt, conc. HCl | 4-Chloro-6-fluoro-5,6,7,8-tetrahydroisoquinoline | shahucollegelatur.org.in |

| N-Oxidation | Dimethyldioxirane (DMDO) | This compound N-oxide | researchgate.net |

| Ring Cleavage | Alkaline KMnO₄ | Phthalic acid & Pyridine-dicarboxylic acid derivatives | shahucollegelatur.org.in |

Chemo-, Regio-, and Stereoselective Transformations in the Presence of Multiple Halogens

The presence of two different halogen atoms on the isoquinoline ring is the basis for highly selective functionalization reactions. The key to this selectivity lies in the differential reactivity of the C4-Cl and C6-F bonds.

The carbon-chlorine bond at the C4 position is significantly more susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond at the C6 position. The C-F bond is the strongest carbon-halogen bond and is generally unreactive under standard cross-coupling conditions (e.g., Suzuki, Stille, Heck). This reactivity difference allows for the C4 position to be functionalized chemoselectively, leaving the C6-fluoro group intact.

This principle is well-established for other dihaloisoquinolines. For example, in 1,3-dichloroisoquinoline, palladium-catalyzed Suzuki coupling with arylboronic acids occurs exclusively at the more reactive C1 position, leaving the C3-chloro group untouched. rsc.orgrsc.org By analogy, this compound is an excellent substrate for introducing a wide variety of substituents at the C4 position.

Table 2: Representative Chemoselective Cross-Coupling Reactions at C4

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | C4-Substituted Product | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-6-fluoroisoquinoline | rsc.orgrsc.orgsigmaaldrich.com |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Alkyl/Aryl-6-fluoroisoquinoline | sigmaaldrich.com |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-6-fluoroisoquinoline | sigmaaldrich.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | 4-(Amino)-6-fluoroisoquinoline | sigmaaldrich.com |

Beyond cross-coupling, the C4-Cl bond is also activated towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride at C4, often requiring elevated temperatures. This provides a complementary, metal-free method for introducing new functional groups. The reactivity in SNAr is analogous to that seen in 4-chloroquinolines, where the C4-chloro group is readily displaced by various nucleophiles. mdpi.com

Regioselectivity can also be controlled through metalation strategies. Directed ortho-metalation using strong bases like lithium diisopropylamide (LDA) can lead to deprotonation at positions adjacent to an existing substituent. In fluoro-substituted quinolines, deprotonation often occurs at the position adjacent to the fluorine atom. researchgate.net For this compound, this could potentially enable functionalization at the C5 or C7 positions, offering an alternative regiochemical outcome compared to reactions targeting the C-Cl bond.

Derivatization and Structural Modification of 4 Chloro 6 Fluoroisoquinoline

Synthesis of Substituted 4-Chloro-6-fluoroisoquinoline Analogs and Derivatives

The synthesis of analogs and derivatives of this compound can be achieved through various strategic approaches. These include the construction of the substituted isoquinoline (B145761) core from acyclic precursors or the modification of a pre-existing isoquinoline ring system.

A versatile method for creating highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This process forms an eneamido anion intermediate that can be trapped in situ with different electrophiles to introduce substituents at the C4 position. nih.gov For instance, using an electrophilic chlorine source like hexachloroethane (B51795) allows for the introduction of a chloro group at C4. harvard.edu By starting with a fluorine-substituted o-tolualdehyde derivative, this method can be adapted to produce this compound analogs.

Further diversification can be achieved through subsequent transformations. For example, diazotization of an amino-isoquinoline precursor in the presence of fluoride (B91410) and chloride sources can yield polyhalogenated isoquinolines. harvard.edu One documented sequence involved the treatment of a 5-fluoro-3-N,N-bis(p-methoxybenzyl)amino-7-(trimethylsilyl)isoquinoline with iodine monochloride, which resulted in chlorination at the C4 position, followed by other transformations to yield complex products like 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline. harvard.edu

Another key strategy for derivatization involves nucleophilic aromatic substitution (SNAr) on the halogenated isoquinoline core. The chlorine atom at the C4 position is susceptible to displacement by various nucleophiles. Similarly, other positions on the ring can be functionalized. Research on related 1-fluoroalkyl-3-fluoroisoquinolines demonstrates that a fluorine atom at position 3 is readily substituted by oxygen, sulfur, and nitrogen nucleophiles in polar solvents. rsc.org This principle extends to the this compound scaffold, where the C4-chloro group can be replaced to generate diverse analogs. rsc.orgrsc.org

Cross-coupling reactions offer another powerful tool for modification. Halogen atoms on the isoquinoline ring serve as handles for transition metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of aryl, alkenyl, alkynyl, or alkylamino groups, significantly expanding the range of accessible derivatives. rsc.orgrsc.org

| Starting Material Type | Reaction | Reagent Example | Product Type | Reference |

|---|---|---|---|---|

| Fluorine-substituted o-tolualdehyde imine + nitrile | Condensation and electrophilic trapping | Hexachloroethane | 4-Chloroisoquinoline analog | harvard.edu |

| Halogenated isoquinoline (e.g., at C4) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 4-Amino, 4-Alkoxy, or 4-Thioether derivatives | rsc.orgrsc.org |

| Halogenated isoquinoline | Cross-Coupling Reaction | Arylboronic acids (Suzuki), Alkynes (Sonogashira) | 4-Aryl or 4-Alkynyl derivatives | rsc.orgrsc.org |

| Amino-isoquinoline | Diazotization/Halogenation | Fluoride and Chloride sources | Polyhalogenated isoquinoline | harvard.edu |

Influence of Halogen Substituents on Molecular Reactivity and Functionalization Patterns

The presence and position of halogen substituents on the isoquinoline ring profoundly influence the molecule's electronic properties and reactivity. In this compound, both the chlorine at C4 and the fluorine at C6 exert strong electron-withdrawing effects, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions bearing a halogen.

The chlorine atom at C4 is a key functional handle. Its presence makes this position susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement by a wide range of nucleophiles. rsc.orgrsc.org This reactivity is crucial for introducing diverse functional groups at a late stage in a synthetic sequence.

The combination of these two halogens creates a specific reactivity pattern. The C4-Cl bond is typically more reactive towards SNAr than the C6-F bond, allowing for selective functionalization at the C4 position while the C6-fluoro group remains intact. This differential reactivity is a cornerstone for the strategic derivatization of the scaffold. Furthermore, these halogen atoms serve as essential anchor points for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. rsc.orgrsc.org This dual reactivity—SNAr and cross-coupling—makes polyhalogenated isoquinolines like this compound exceptionally versatile building blocks in organic synthesis. harvard.edu

Design and Synthesis of Compound Libraries Based on the this compound Scaffold

The this compound core can be considered a "privileged scaffold," a molecular framework capable of providing ligands for multiple biological targets. nih.gov Its rigid structure and specific functionalization handles make it an ideal starting point for the construction of compound libraries for high-throughput screening.

The design of a library around this scaffold leverages the reactivity patterns established by its halogen substituents. A typical strategy involves a multi-point diversification approach. The primary point of diversity is the C4 position, where the chlorine atom can be displaced by a large set of nucleophiles (e.g., amines, alcohols, thiols) via SNAr reactions. nih.govbham.ac.uk This allows for the rapid generation of a large array of analogs with varied side chains.

A second diversification point can be introduced if another position on the scaffold is amenable to reaction. For example, if a synthetic route produces a this compound with an additional reactive group (like a bromo or iodo substituent elsewhere), this second site can be modified using orthogonal chemistry, such as a Suzuki or Sonogashira coupling reaction.

The process for creating such a library often involves parallel synthesis techniques. The core scaffold is prepared on a large scale and then distributed into an array of reaction vessels. Each vessel contains a different building block (e.g., a unique amine for the SNAr reaction), leading to a library of distinct, purified compounds. researchgate.net The goal is to maximize structural diversity by varying steric and electronic properties of the introduced substituents. bham.ac.uk

| Scaffold Position | Reaction Type | Building Block Examples (R-group source) | Resulting Diversity |

|---|---|---|---|

| Position 4 (from C-Cl) | Nucleophilic Aromatic Substitution (SNAr) | R¹-NH₂, R¹-OH, R¹-SH | Appendage diversity (amines, ethers, thioethers) |

| Position X (from C-Br) | Suzuki Cross-Coupling | R²-B(OH)₂ | Appendage diversity (aryl, heteroaryl groups) |

Diversity-Oriented Synthesis (DOS) Approaches for Complex Molecular Architectures

Diversity-Oriented Synthesis (DOS) is a synthetic strategy that aims to produce collections of structurally diverse molecules, emphasizing not just variation in substituents (appendage diversity) but also in the core molecular skeleton (skeletal diversity). scispace.comcam.ac.uk Unlike target-oriented synthesis, which follows a convergent path to a single molecule, DOS employs a "forward-thinking" approach where simple starting materials are elaborated through branching reaction pathways to yield a wide range of complex and distinct molecular architectures. scispace.com

Applying DOS principles to the this compound scaffold would involve using it as a starting point for reactions that fundamentally alter the heterocyclic core. Instead of simple substitution, the goal would be to construct new rings or significantly reconfigure the existing framework.

Potential DOS strategies starting from a this compound derivative could include:

Intramolecular Cyclizations: A substituent introduced at the C4 position could be designed to react with another position on the isoquinoline ring (e.g., C5 or the ring nitrogen) to form novel fused or bridged bicyclic systems. bham.ac.uk

Ring-Closing Metathesis: Introducing two olefin-containing side chains at different positions on the scaffold could enable a ring-closing metathesis reaction, creating a new macrocyclic architecture incorporating the isoquinoline unit.

Multi-component Reactions: Using the isoquinoline derivative as one component in a multi-component reaction (MCR) could lead to the rapid assembly of highly complex structures in a single step.

Rearrangements: A synthetic sequence could be designed to induce a skeletal rearrangement of the isoquinoline core itself, leading to completely new heterocyclic systems.

The essence of a DOS approach is the strategic use of branching pathways, where a common intermediate can be channeled into several different reaction cascades by changing reagents or conditions, thereby generating significant skeletal diversity from a single precursor. scispace.comsouralgroup.com A versatile synthetic method that allows for the convergent assembly of multiple components to form highly substituted isoquinolines is well-aligned with the principles of DOS, enabling the creation of extraordinary structural variety. harvard.edu

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 4-Chloro-6-fluoroisoquinoline, several types of NMR experiments would be crucial.

¹H NMR: Proton NMR would identify the number of distinct hydrogen atoms in the molecule and their electronic environments. The aromatic protons on the isoquinoline (B145761) core would appear as doublets, doublets of doublets, or multiplets in the downfield region of the spectrum. The chemical shifts and coupling constants (J-values) would allow for the assignment of each proton to its specific position on the bicyclic ring system.

¹³C NMR: This technique maps the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, indicating the total number of carbon environments. The chemical shifts would differentiate between carbons bonded to electronegative atoms (like chlorine, fluorine, and nitrogen) and standard aromatic carbons.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an indispensable tool. It provides direct information about the fluorine atom's chemical environment. A single signal would be expected for the fluorine at the C-6 position. The coupling of this fluorine atom to adjacent protons (³JHF) and carbons (ⁿJCF) would be observable in ¹H and ¹³C NMR spectra, respectively, further confirming its location.

A representative table of expected NMR data, based on typical chemical shifts for similar heterocyclic systems, is presented below.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | 7.5 - 9.0 | d, dd, m | JHH, JHF |

| ¹³C | 110 - 160 | s, d | JCF |

| ¹⁹F | -100 to -120 (vs. CFCl₃) | m | JHF |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound with extremely high accuracy, which allows for the confident determination of its elemental formula. For this compound (C₉H₅ClFN), HRMS would provide a measured mass-to-charge ratio (m/z) that is unique to this specific combination of atoms, distinguishing it from other isomers or compounds with the same nominal mass.

Furthermore, fragmentation analysis within the mass spectrometer, often achieved through techniques like collision-induced dissociation (CID), would reveal characteristic fragmentation patterns. The cleavage of the C-Cl bond or other specific fragmentations of the isoquinoline ring would produce daughter ions whose masses would further corroborate the proposed structure.

| Property | Theoretical Value for C₉H₅ClFN |

| Molecular Formula | C₉H₅ClFN |

| Exact Mass | 181.0095 |

| Molecular Weight | 181.59 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions would include:

C=C and C=N stretching: Characteristic of the aromatic isoquinoline ring system, typically appearing in the 1500-1650 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹.

C-Cl stretching: A signal corresponding to the carbon-chlorine bond, usually found in the 600-800 cm⁻¹ range.

C-F stretching: A strong absorption band for the carbon-fluorine bond, typically located in the 1000-1300 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural and Conformational Analysis

For compounds that can be grown into suitable single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions. An X-ray crystal structure of this compound would confirm the planarity of the isoquinoline ring system and detail how the molecules pack together in the crystal lattice. This method stands as the ultimate proof of structure for crystalline solids.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for analyzing the purity of non-volatile compounds. A sample of this compound would be injected into the HPLC system, and a chromatogram would be generated. A pure sample would ideally show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities, and the area under each peak can be used to quantify the purity level.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is first vaporized and separated by gas chromatography based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which provides mass data for identification. GC-MS is a powerful tool for both purity assessment and the identification of volatile impurities in a sample of this compound.

Theoretical and Computational Chemistry Studies of 4 Chloro 6 Fluoroisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4-chloro-6-fluoroisoquinoline. These calculations can elucidate the distribution of electrons within the molecule, which is key to predicting its stability and reactivity.

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used to optimize the molecular geometry to its lowest energy state. dergipark.org.tr From this optimized structure, a wealth of electronic properties can be determined. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. For this compound, the electronegative nitrogen, chlorine, and fluorine atoms would be expected to create regions of negative potential, while the aromatic rings would exhibit more complex potential landscapes. These computational approaches have been successfully applied to related chloroquinoline compounds to understand how substitutions influence their reactive nature. dergipark.org.trresearchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Significance | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Influenced by the aromatic system and halogen substituents |

| LUMO Energy | Electron-accepting ability | Lowered by the presence of electronegative Cl and F atoms |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | Modulated by the combined electronic effects of the substituents |

| Dipole Moment | Polarity and intermolecular interactions | A non-zero value is expected due to the asymmetrical substitution |

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions. rsc.org For this compound, this could involve studying its synthesis or its reactions with other molecules, such as nucleophilic aromatic substitution (SNAr). nih.gov

By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely pathway. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For example, in an SNAr reaction, computational models could predict whether a nucleophile would preferentially attack the carbon atom bonded to the chlorine or the fluorine, and what the energy barrier for each pathway would be. These calculations provide a detailed, step-by-step view of the reaction at a molecular level that is often difficult to obtain through experimental means alone. ibs.re.kr

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of compounds. nih.gov For this compound, DFT calculations can be used to predict its vibrational (infrared) spectrum and nuclear magnetic resonance (NMR) chemical shifts.

The calculation of vibrational frequencies can help in assigning the various peaks observed in an experimental IR spectrum to specific molecular motions, such as C-H stretches, C-C ring vibrations, and C-Cl or C-F stretches. dergipark.org.tr Theoretical predictions often show a systematic deviation from experimental values, which can be corrected using scaling factors. dergipark.org.tr

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts, when compared to experimental data, can confirm the structure of the synthesized molecule. For this compound, these calculations would predict the distinct chemical shifts for each hydrogen and carbon atom in the molecule, influenced by the electronic effects of the nitrogen, chlorine, and fluorine atoms.

Table 2: Theoretically Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups and characteristic bond vibrations (e.g., C-Cl, C-F) |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants | Information about the electronic environment of each hydrogen atom |

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), molecular dynamics (MD) simulations can model the behavior of molecules over time in a more realistic environment, such as in a solvent or in a condensed phase. researchgate.net MD simulations are particularly useful for exploring the conformational flexibility of a molecule and its interactions with its surroundings.

For a relatively rigid molecule like this compound, MD simulations could be used to study how it interacts with solvent molecules or with other molecules in a mixture. This can provide insights into its solubility and how it might bind to a biological target. The simulations track the movements of all atoms over time, governed by a force field, providing a dynamic picture of intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding (if applicable).

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built by calculating a set of molecular descriptors (numerical representations of a molecule's properties) and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity or property.

For this compound, QSAR/QSPR studies would require a dataset of related isoquinoline (B145761) derivatives with known activities or properties. Molecular descriptors for this compound, such as its lipophilicity (logP), molecular weight, polar surface area, and various electronic and steric parameters, could be calculated. nih.gov If a reliable QSAR/QSPR model for a particular biological target or chemical property has been developed using similar compounds, the activity or property of this compound could then be predicted. This approach is widely used in drug discovery and materials science to prioritize the synthesis and testing of new compounds. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science

4-Chloro-6-fluoroisoquinoline as a Key Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a pivotal intermediate in the construction of a variety of complex organic molecules, particularly those with biological significance. The chloro and fluoro substituents on the isoquinoline (B145761) core are not merely passive components; they actively influence the molecule's reactivity and provide handles for further chemical modifications. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry.

In the realm of medicinal chemistry, this compound is an important intermediate for synthesizing complex kinase inhibitors and anti-tumor drugs. The quinoline and isoquinoline scaffolds are central to many pharmacologically active compounds, and the ability to selectively functionalize these cores is crucial for developing new therapeutic agents. For instance, the chloro group can be displaced by various amines, alcohols, and thiols to generate a library of derivatives for structure-activity relationship (SAR) studies. This approach is fundamental in the discovery of new drugs.

An analogous strategy is seen in the synthesis of novel Rho-kinase inhibitors, where a related compound, 4-fluoroisoquinoline (B1268607), is a key starting material. The synthesis of these inhibitors often involves the introduction of complex side chains onto the isoquinoline ring system, a process facilitated by the presence of a reactive leaving group like chlorine. The fluorine atom at the 6-position, while less reactive towards nucleophilic substitution, modulates the electronic properties of the ring system, influencing the reactivity of other positions and potentially enhancing the biological activity of the final molecule.

The versatility of 4-chloro-substituted quinolines and isoquinolines as intermediates is further demonstrated in the synthesis of various bioactive compounds, including antiviral and anti-inflammatory agents. The ability to perform selective chemical transformations at the 4-position is a key step in the elaboration of these complex molecular architectures.

Table 1: Reactivity of this compound in Nucleophilic Aromatic Substitution

| Nucleophile | Product Type | Potential Application |

| Amines (R-NH2) | 4-Amino-6-fluoroisoquinolines | Kinase inhibitors, Anticancer agents |

| Alcohols (R-OH) | 4-Alkoxy-6-fluoroisoquinolines | Medicinal chemistry intermediates |

| Thiols (R-SH) | 4-Thioether-6-fluoroisoquinolines | Biologically active sulfur-containing heterocycles |

Integration into Privileged Scaffolds and Analogs for Academic Exploration

The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The integration of this compound into drug discovery programs allows for the generation of diverse libraries of compounds based on this privileged structure. Academic and industrial researchers utilize this strategy to explore new chemical space and identify novel therapeutic leads.

The chloro and fluoro substituents on the isoquinoline ring provide distinct opportunities for diversification. The chlorine at the 4-position acts as a versatile handle for introducing a variety of substituents, enabling a systematic exploration of the structure-activity relationships. The fluorine at the 6-position can influence the compound's metabolic stability, lipophilicity, and binding interactions with target proteins, often leading to improved pharmacokinetic and pharmacodynamic properties.

The exploration of privileged scaffolds is not limited to drug discovery. In academic research, the synthesis of novel analogs of this compound contributes to a deeper understanding of fundamental chemical principles, such as reaction mechanisms and the effects of substituents on molecular properties. The development of new synthetic methodologies for the functionalization of the isoquinoline ring system is an active area of research, with this compound serving as a valuable model compound.

Potential Contributions to Materials Science and Photochemistry Research (e.g., fluorogenic probes, advanced organic materials)

The unique electronic and photophysical properties of the fluorinated isoquinoline scaffold suggest its potential for applications in materials science and photochemistry. While direct applications of this compound in these fields are still emerging, the properties of related isoquinoline derivatives provide a strong indication of its potential.

Fluorogenic Probes: Isoquinoline derivatives are known to exhibit fluorescence, and their photophysical properties can be tuned by the introduction of various substituents. The substitution of the chlorine atom at the 4-position of this compound with an appropriate fluorophore or a group that modulates the electronic structure of the isoquinoline ring could lead to the development of novel fluorogenic probes. These probes are designed to be non-fluorescent or weakly fluorescent until they interact with a specific analyte or undergo a particular chemical reaction, at which point they exhibit a strong fluorescent signal. Such probes are invaluable tools for bio-imaging, chemical sensing, and environmental monitoring.

Advanced Organic Materials: Fluorinated organic compounds are of significant interest in the development of advanced materials for electronic and optoelectronic applications. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve the stability of organic electronic devices. The 6-fluoro substituent in this compound could contribute to these desirable properties. By incorporating this building block into larger conjugated systems, it may be possible to create novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and materials for organic photovoltaics (OPVs). The chloro group at the 4-position provides a convenient point of attachment for polymerization or for linking to other functional moieties.

Table 2: Potential Applications of this compound Derivatives in Materials Science

| Derivative Type | Potential Application | Key Feature |

| 4-Aryl/Heteroaryl-6-fluoroisoquinolines | Organic Light-Emitting Diodes (OLEDs) | Tunable emission properties |

| Polymers containing 6-fluoroisoquinoline (B87247) units | Organic Semiconductors | Enhanced electron transport and stability |

| 4-Sensor-moiety-6-fluoroisoquinolines | Fluorogenic Probes | Analyte-triggered fluorescence |

Role in Agricultural Chemistry Research as Building Blocks for Agrochemical Analogs

The quinoline and isoquinoline ring systems are also important structural motifs in the field of agricultural chemistry. Many fungicides, herbicides, and insecticides contain these heterocyclic cores. The strategic introduction of halogen atoms, particularly fluorine, is a well-established strategy for enhancing the efficacy and modifying the properties of agrochemicals.

Research in this area often involves the synthesis of libraries of compounds with variations at the 4-position of the isoquinoline ring, starting from this compound. These analogs are then screened for their biological activity against a range of agricultural pests and pathogens. For example, the development of new fungicides often targets essential enzymes in fungal pathogens, and the isoquinoline scaffold can serve as a template for designing potent and selective inhibitors. The exploration of fluorinated quinoline and isoquinoline derivatives continues to be a promising avenue for the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Highly Selective Functionalization

The functionalization of halogenated heterocycles is a cornerstone of modern organic synthesis, enabling the creation of complex molecular architectures from simpler precursors. For 4-chloro-6-fluoroisoquinoline, which possesses two distinct halogen atoms (Cl at C4 and F at C6) and multiple C-H bonds, the development of highly selective catalytic systems is a paramount research objective.

Future research will likely focus on transition-metal-catalyzed cross-coupling reactions that can selectively activate one of the C-X or C-H bonds. Palladium-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are established methods for C-C, C-N, and C-O bond formation on chloro- and bromo-aromatic systems. organic-chemistry.orgnih.govorganic-chemistry.org The challenge and opportunity for a molecule like this compound lie in achieving chemoselectivity. Given the greater reactivity of the C-Cl bond compared to the C-F bond in typical palladium catalytic cycles, initial efforts will likely target the selective functionalization of the C4 position.

A significant emerging trend is the direct C-H functionalization, which offers a more atom-economical approach by avoiding the need for pre-functionalized substrates. researchgate.netijpsjournal.comrsc.org Catalytic systems based on rhodium, iridium, and cobalt are being developed to selectively activate specific C-H bonds based on directing group assistance or inherent electronic properties of the substrate. nih.govresearchgate.netnih.gov For this compound, this opens avenues for introducing substituents at positions C1, C3, C5, C7, or C8, vastly expanding the accessible chemical space.

The table below summarizes potential catalytic systems and their applicability for the selective functionalization of halogenated isoquinolines, representing future avenues for this compound.

| Catalyst System | Target Reaction | Potential Application on this compound |

| Pd(OAc)₂ / Ligand | Suzuki, Buchwald-Hartwig | Selective C-C and C-N bond formation at the C4-Cl position. |

| [Cp*RhCl₂]₂ | Directed C-H Activation | Functionalization of C-H bonds ortho to the nitrogen atom (C1). |

| Co(acac)₂ | C-H Activation/Annulation | Synthesis of novel fused heterocyclic systems. nih.gov |

| Ni(cod)₂ / Ligand | Cross-coupling | Potential for selective C-F bond activation under specific conditions. |

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

While traditional batch synthesis methods are suitable for laboratory-scale discovery, they often present challenges for large-scale production, including issues with heat transfer, reaction control, and safety, particularly for highly exothermic or rapid reactions like halogenations. rsc.orgrsc.org Flow chemistry, which involves performing reactions in continuous-flow reactors (such as microreactors or packed-bed systems), is an emerging trend that addresses these limitations. acs.orgresearchgate.net

The application of flow chemistry to the synthesis of this compound and its derivatives offers several advantages:

Enhanced Safety: Hazardous reagents or intermediates can be generated and consumed in situ, minimizing the risk associated with their handling and storage. rsc.org

Precise Control: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and yields. nih.gov

Scalability: Scaling up production is achieved by running the process for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. rsc.orgresearchgate.net

Future research will likely involve developing multi-step continuous processes for isoquinoline (B145761) synthesis, potentially starting from simple precursors and incorporating halogenation and functionalization steps within an integrated flow system. researchgate.net Such strategies would significantly streamline the production of complex molecules like this compound, making them more accessible for industrial applications.

Exploration of Bio-Inspired Synthesis and Enzymatic Transformations for Halogenated Isoquinolines

In the quest for more sustainable and environmentally benign chemical processes, biocatalysis and bio-inspired synthesis are gaining significant traction. Nature utilizes a vast arsenal (B13267) of enzymes to construct complex molecules, including alkaloids, with remarkable selectivity and efficiency under mild conditions. rsc.orgnih.gov

For halogenated isoquinolines, two primary enzymatic approaches are of interest:

Enzymatic Halogenation: Halogenase enzymes, particularly flavin-dependent halogenases (FDHs), are capable of regioselectively installing halogen atoms onto aromatic precursors. nih.govnih.govtandfonline.com Research into discovering or engineering halogenases that can act on isoquinoline or its precursors could provide a green alternative to traditional chemical halogenation methods. These enzymes offer the potential for high selectivity, avoiding the formation of undesired regioisomers. nih.gov

Enzymatic Functionalization: Other enzymes, such as transaminases, oxidases, and reductases, can be used to modify the isoquinoline core or its precursors. For instance, enzymes could be used to introduce chiral centers, a critical feature for many pharmaceuticals. rsc.org A significant area of research involves refactoring entire biosynthetic pathways into microbial hosts like yeast or E. coli to produce complex alkaloids from simple feedstocks. nih.govfrontiersin.org

While the direct enzymatic synthesis of a synthetic compound like this compound is a long-term goal, a more immediate prospect is the use of enzymes to create key chiral building blocks or to perform specific, challenging transformations on advanced synthetic intermediates. This chemoenzymatic approach combines the strengths of both traditional synthesis and biocatalysis.

Interdisciplinary Research Opportunities and Synergies in Halogenated Heterocycle Chemistry

The unique properties conferred by halogen atoms make compounds like this compound attractive targets for interdisciplinary research. The future of halogenated heterocycle chemistry lies at the intersection of organic synthesis, medicinal chemistry, computational chemistry, and materials science. amerigoscientific.comnih.goveurekaselect.com

Medicinal Chemistry and Chemical Biology: The isoquinoline scaffold is a "privileged structure" found in numerous bioactive natural products and pharmaceuticals. ijpsjournal.comrsc.orgwikipedia.org The chlorine and fluorine atoms in this compound can modulate properties like metabolic stability, lipophilicity, and binding affinity to biological targets. Future research will involve synthesizing libraries of derivatives and screening them for various therapeutic activities, including as kinase inhibitors or antiviral agents.

Computational Chemistry: Molecular modeling and density functional theory (DFT) studies can predict the reactivity of different positions on the this compound ring, guiding the design of selective functionalization reactions. nih.gov Computational tools are also invaluable for understanding drug-receptor interactions, accelerating the drug discovery process.

Materials Science: Heterocyclic compounds are increasingly used in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The specific electronic properties of halogenated isoquinolines could be exploited to create novel materials with tailored photophysical or electronic characteristics.

The synergy between these fields will be crucial for translating fundamental chemical discoveries into practical applications. As synthetic chemists develop more efficient ways to produce and functionalize this compound, collaborations with biologists and materials scientists will be essential to explore and exploit its full potential.

Q & A

Q. Methodological Answer :

- X-ray crystallography : Resolves bond lengths and angles, confirming the chloro-fluoro substitution pattern.

- NMR spectroscopy :

- -NMR detects fluorine environment (δ ≈ -110 ppm for aromatic F).

- -NMR identifies deshielded carbons adjacent to halogens .

- UV-Vis spectroscopy : Measures transitions (~270–300 nm) to assess conjugation effects.

- Cyclic voltammetry : Evaluates redox behavior (e.g., oxidation peaks at ~1.2 V vs. Ag/AgCl) for electronic structure insights .

(Basic) What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Q. Methodological Answer :

- Anticancer screening :

- Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations after 48–72 hours .

- Compare with structural analogs (e.g., 4-Bromo-6-fluoroisoquinoline) to assess halogen effects .

- Enzyme inhibition :

- DNA gyrase or topoisomerase IV inhibition assays (IC via fluorescence polarization) .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death mechanisms .

(Advanced) How can density functional theory (DFT) models predict the reactivity of this compound?

Q. Methodological Answer :

- Functional selection : B3LYP/6-311++G(d,p) balances accuracy and computational cost for halogenated systems .

- Key parameters :

- Solvent effects : Include polarizable continuum models (PCM) for aqueous or DMSO environments.

- Validation : Compare computed IR spectra with experimental data (e.g., C-F stretch at ~1250 cm) .

(Advanced) How to resolve contradictions in structure-activity relationship (SAR) studies of halogenated isoquinolines?

Methodological Answer :

Contradictions may arise from assay variability or substituent electronic effects. Mitigation strategies include:

- Standardized protocols : Fix cell lines (e.g., HepG2), incubation times, and solvent controls.

- Electronic parameter analysis :

- Hammett constants () to quantify chloro/fluoro electron-withdrawing effects .

- Compare with analogs (e.g., 4-Bromo-7-fluoroisoquinoline) to isolate positional effects .

- Molecular docking : Validate binding modes (e.g., with kinase domains) to explain activity discrepancies .

(Advanced) What strategies optimize multi-step synthesis of this compound derivatives?

Q. Methodological Answer :

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .

- Catalytic systems : Pd(OAc)/Xantphos for Suzuki-Miyaura cross-coupling of boronic acids at the 1-position .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours for fluorination) .